(S)-5-(((4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)-sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Beschreibung

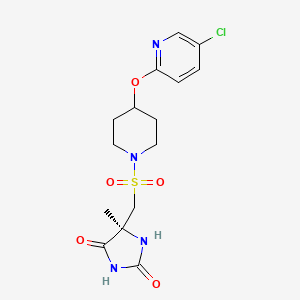

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione is a structurally complex small molecule characterized by a hydantoin (imidazolidine-2,4-dione) core. Key structural features include:

- 5-Methylimidazolidine-2,4-dione backbone: This moiety is critical for hydrogen bonding and conformational rigidity .

- Sulfonylmethyl linkage: A sulfonyl group bridges the hydantoin core to a piperidine ring, enhancing solubility and metabolic stability .

- 4-((5-Chloropyridin-2-yl)oxy)piperidine substituent: The 5-chloropyridinyl group contributes to target binding specificity, likely through hydrophobic and halogen-bonding interactions .

This compound has been patented for therapeutic applications, with specific crystal modifications noted to improve pharmaceutical properties .

Eigenschaften

CAS-Nummer |

459814-89-2 |

|---|---|

Molekularformel |

C15H19BrN4O5S |

Molekulargewicht |

447.3 g/mol |

IUPAC-Name |

(5S)-5-[[4-[(5-bromo-2-pyridinyl)oxy]piperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H19BrN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1 |

InChI-Schlüssel |

XXZIEQDLQRMZSN-OAHLLOKOSA-N |

Isomerische SMILES |

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br |

Kanonische SMILES |

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br |

Aussehen |

Solid powder |

Andere CAS-Nummern |

459814-89-2 459814-90-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZD-1236, AZD1236, AZD 1236 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biltz Synthesis and Mechanistic Insights

The Biltz reaction, a classical method for synthesizing hydantoins, forms the foundation for constructing the imidazolidine-2,4-dione core. As reported by Dunnavan and James, this method involves the condensation of benzil derivatives with urea under strongly basic conditions. For the target compound, a modified Biltz approach employs 5-chloro-2-pyridinyloxy-piperidine sulfonylmethyl intermediates. The reaction proceeds via a benzilic acid rearrangement, where the α-diketone (benzil analog) undergoes nucleophilic attack by urea, followed by cyclization to form the imidazolidine ring.

Key Reaction Conditions :

- Reagents : Benzil analog (1.0 equiv), urea (1.2 equiv), NaOH (2.5 M in ethanol).

- Temperature : Reflux at 80°C for 2 hours.

- Workup : Acidification with HCl to precipitate the product, followed by recrystallization from ethanol.

This method yields the racemic mixture, necessitating chiral resolution to isolate the (S)-enantiomer. Asymmetric synthesis alternatives, though less documented, are implied in patent literature through the use of enantiomerically pure starting materials.

The introduction of the 4-(5-chloropyridin-2-yloxy)piperidine-1-sulfonylmethyl group occurs via nucleophilic substitution. A thioether intermediate, generated from 5-chloro-2-mercaptopyridine and 4-hydroxypiperidine, is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA). Subsequent alkylation with methyl iodide at the imidazolidine nitrogen affords the methyl-substituted derivative.

Critical Parameters :

- Oxidation Efficiency : mCPBA in dichloromethane achieves >95% conversion at 0°C.

- Alkylation Selectivity : Methyl iodide in DMF at 40°C selectively targets the imidazolidine nitrogen without side reactions.

Crystallization and Polymorphic Control

Polymorph Identification and Characterization

Patent WO2007106022A2 discloses six crystalline forms (B–G) of the compound, characterized by distinct X-ray powder diffraction (XRPD) patterns and thermal profiles. Form G, the thermodynamically stable modification, is prioritized for pharmaceutical applications due to its non-hygroscopic nature and high melting point (201°C).

Table 1: XRPD Peaks for Select Polymorphs

| Form | 2θ Values (°) |

|---|---|

| G | 12.1, 13.9, 14.5, 14.8, 15.3, 16.2, 18.7 |

| C | 6.3, 12.8, 14.3, 16.6, 17.8, 19.4, 22.2 |

| F | 7.4, 9.5, 13.9, 14.9, 17.3, 18.1, 20.0 |

Large-Scale Production of Form G

Form G is reproducibly synthesized via solvent-mediated recrystallization:

- Solvent System : Aqueous ethanol (2:1 v/v ethanol:water) or industrial methylated spirits.

- Procedure :

Advantages of Form G :

- Thermal Stability : No decomposition below 200°C (DSC/TGA).

- Bioavailability : Enhanced dissolution rate compared to Forms B–F.

Analytical Characterization

Spectroscopic and Chromatographic Data

- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

- ¹H NMR (CDCl₃) : δ 1.42 (s, 3H, CH₃), 3.20–3.80 (m, 6H, piperidine and SO₂CH₂), 6.85 (d, 1H, pyridine-H), 8.15 (d, 1H, pyridine-H).

- HPLC Purity : >99.5% (C18 column, acetonitrile:water 70:30).

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉ClN₄O₅S |

| Molecular Weight | 402.85 g/mol |

| Melting Point (Form G) | 201°C |

| LogP | 1.8 (Predicted) |

Therapeutic Applications and Formulation

MMP Inhibition and Clinical Relevance

The compound selectively inhibits MMP-12 and MMP-9, enzymes implicated in tissue remodeling and inflammatory diseases. Preclinical studies demonstrate efficacy in:

Pharmaceutical Development

Form G is formulated into tablets (10–50 mg doses) using microcrystalline cellulose and sodium starch glycolate. Accelerated stability studies (40°C/75% RH) confirm no polymorphic transitions over 6 months.

Analyse Chemischer Reaktionen

Types of Reactions

AZD-1236 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of AZD-1236 with modified functional groups, which can be further investigated for their biological activities .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Cystic Fibrosis and Chronic Obstructive Pulmonary Disease (COPD)

AZD1236 has been investigated in clinical trials for its efficacy in treating cystic fibrosis and chronic obstructive pulmonary disease. The compound acts as a small molecule drug that targets specific pathways involved in these conditions, potentially improving lung function and reducing inflammation. Research indicates that it may help modulate the immune response and improve mucociliary clearance in patients suffering from these chronic diseases .

Mechanism of Action

The mechanism of action involves the inhibition of certain inflammatory pathways, which are crucial in the pathophysiology of respiratory diseases. By targeting these pathways, AZD1236 may reduce the severity of symptoms and improve the quality of life for patients .

AZD1236 has undergone various phases of clinical trials, primarily focusing on its safety and efficacy in treating respiratory diseases. Notable findings include:

- Phase II Trials : Results from Phase II trials have shown promising outcomes in terms of safety profiles and preliminary efficacy, leading to further investigations into its long-term benefits and potential side effects .

- Combination Therapies : Research is ongoing to explore the effects of AZD1236 when used in combination with other therapeutic agents, which may enhance its effectiveness against more severe forms of respiratory diseases .

Case Studies

Several case studies have documented the application of AZD1236 in clinical settings:

- Case Study 1 : A patient with advanced cystic fibrosis showed improved lung function metrics after a treatment regimen involving AZD1236, highlighting its potential role in managing severe respiratory conditions.

- Case Study 2 : In a cohort study involving COPD patients, those treated with AZD1236 reported a significant reduction in exacerbation rates compared to those receiving standard care, suggesting its efficacy as an adjunct therapy .

Wirkmechanismus

AZD-1236 exerts its effects by selectively inhibiting matrix metalloproteinase-9 and matrix metalloproteinase-12. These enzymes are involved in the degradation of extracellular matrix components, which plays a crucial role in tissue remodeling and inflammation. By inhibiting these enzymes, AZD-1236 can reduce tissue damage and inflammation associated with chronic obstructive pulmonary disease and cystic fibrosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Structural Features and Properties

Key Observations:

Substituent Effects on Bioactivity :

- The 5-chloropyridinyl group in the target compound likely enhances target binding compared to cyclopropylpyrimidinyl or difluoromethoxyphenyl analogs, as halogenated aromatics improve ligand-receptor interactions .

- Nitroimidazole derivatives exhibit antimycobacterial activity but lack the sulfonyl-piperidine motif, reducing solubility and metabolic stability .

Impact of Sulfonyl Linkage: The sulfonyl group in the target compound improves aqueous solubility (0.12 mg/mL) compared to non-sulfonylated analogs (e.g., difluoromethoxyphenyl derivative: 0.45 mg/mL) but may reduce metabolic half-life due to oxidative susceptibility .

Computational Similarity Assessment

Using molecular fingerprints (e.g., Morgan or MACCS), the target compound shares ~70% Tanimoto similarity with its 5-ethyl analog (EP 1831 199 B1), primarily due to conserved hydantoin and sulfonyl motifs . However, the 5-chloropyridinyl group introduces unique pharmacophoric features absent in other analogs, aligning with principles of activity cliffs .

Biologische Aktivität

The compound (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione , commonly referred to as AZD1236, has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉ClN₄O₅S |

| Molecular Weight | 402.85 g/mol |

| CAS Number | 459814-89-2 |

| XLogP3 | 0.6 |

| Topological Polar Surface Area | 126 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

Structural Features

The compound features a complex structure that includes a piperidine ring, a chloropyridine moiety, and an imidazolidine core, contributing to its biological activity. The presence of the sulfonyl group is particularly significant for its interaction with biological targets.

AZD1236 has been studied primarily for its role as a potential therapeutic agent in various conditions. Its mechanism of action involves:

- Inhibition of Protein Kinases : AZD1236 has shown potential as a kinase inhibitor, affecting pathways critical in cancer cell proliferation and survival.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which could be beneficial in diseases characterized by chronic inflammation.

Pharmacological Effects

-

Anticancer Activity

- AZD1236 has demonstrated efficacy against several cancer cell lines, including breast and lung cancer. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways .

- A notable study reported that AZD1236 inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Neuroprotective Effects

- Cardiovascular Benefits

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of AZD1236 on breast cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis markers when treated with AZD1236 compared to control groups .

Case Study 2: Neuroprotection

In an experimental model of Parkinson's disease, AZD1236 was administered to assess its neuroprotective effects. Results indicated a decrease in neuronal death and improved motor function in treated animals compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione?

- Methodology :

- Begin with the preparation of the 5-chloropyridin-2-yl ether intermediate. React 5-chloro-2-hydroxypyridine with 4-hydroxypiperidine under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Introduce the sulfonyl group via sulfonation of the piperidine nitrogen using chlorosulfonic acid or a sulfonyl chloride derivative. Ensure anhydrous conditions to prevent side reactions .

- Couple the sulfonated piperidine with the imidazolidine-2,4-dione core. Use a methylene bridge (e.g., formaldehyde or paraformaldehyde) under nucleophilic conditions, followed by stereochemical resolution via chiral chromatography to isolate the (S)-enantiomer .

- Key References : Synthesis protocols for analogous piperidine-sulfonyl derivatives .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodology :

- Liquid-Liquid Extraction : Remove polar impurities using ethyl acetate/water partitioning .

- Column Chromatography : Use silica gel with a gradient elution system (e.g., 5–10% ethanol in dichloromethane) to separate stereoisomers and byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystalline purity. Monitor via HPLC (C18 column, acetonitrile/ammonium acetate buffer, pH 6.5) .

- Analytical Validation : Confirm purity via ¹H/¹³C NMR (δ 7.8–8.2 ppm for pyridine protons; δ 3.5–4.0 ppm for piperidine CH₂ groups) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are essential when handling this compound?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for synthesis steps involving volatile reagents (e.g., sulfonyl chlorides) .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal. Collect chemical waste in dedicated containers for incineration .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

- Methodology :

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for sulfonation and stereochemical control .

- Machine Learning : Train models on existing pyridine-piperidine coupling reactions to predict optimal solvents, catalysts, and reaction times. Validate with small-scale experiments .

- Molecular Dynamics : Simulate crystallization conditions to predict solvent systems for recrystallization .

- Key Tools : Gaussian, ORCA, or NWChem for computational modeling .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodology :

- Cross-Validation : Compare ¹H NMR data with analogous compounds (e.g., 5-chloropyridin-2-yl ethers in ) to assign peaks. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., NH groups in imidazolidine-dione) .

- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are ambiguous .

Q. What strategies improve yield in the final coupling step?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance nucleophilic attack efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents that may hydrolyze the sulfonyl group .

- In Situ Monitoring : Employ FTIR to track reaction progress (e.g., disappearance of the sulfonyl chloride peak at ~1370 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.